tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Reactivity
- Complex Molecule Synthesis : The compound and its derivatives have been utilized in the synthesis of complex molecules. For instance, ethyl and tert-butyl azidoformate added to specific acetals results in mixtures of regioisomeric triazolines, which upon UV irradiation give aziridines. These are rearranged into protected amines in the presence of protic acids, showcasing a method for synthesizing protected amino sugars and their derivatives (Nativi, Reymond, & Vogel, 1989).
- Chemical Reactivity Studies : Research on tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates demonstrates the compound's potential in rapid cascade reactions forming new carboxylates, which underscores its versatility in organic synthesis (Ivanov, 2020).
Potential Biological Activities
- Antioxidant Activity : Derivatives of tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate have been studied for their antioxidant properties. The synthesis of new derivatives and evaluation of their antioxidant properties in vitro compared with known antioxidants highlight the ongoing search for new pharmacologically active compounds (Novodvorskyi, Bahlai, Komarov, & Demchenko, 2020).
Structural and Mechanistic Insights
- Molecular Structure Analysis : The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was determined through X-ray diffraction analysis, providing insights into their stereochemistry and contributing to the understanding of their reactivity and potential applications (Moriguchi et al., 2014).
Application in Material Science
- Polymer Synthesis : The compound's derivatives have been used in the synthesis of organic and water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups. This illustrates the role of tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate derivatives in developing new materials with potential applications in optoelectronics and photonics (Wagaman & Grubbs, 1997).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (7aS)-6-(hydroxymethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-4-5-17-11-7-9(8-15)6-10(11)14/h9-11,15H,4-8H2,1-3H3/t9?,10?,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKOTFBRHHTXPW-ILDUYXDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CC(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H]2C1CC(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.